

Z-Gly-Pro-pNA: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Gly-Pro-pNA

Cat. No.: B1591482

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For researchers, scientists, and drug development professionals, N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide (**Z-Gly-Pro-pNA**) is a critical tool for the characterization of prolyl endopeptidase (PEP) activity. This synthetic chromogenic substrate provides a reliable and straightforward method for monitoring enzyme kinetics, screening for inhibitors, and understanding the role of PEP in various physiological and pathological processes.

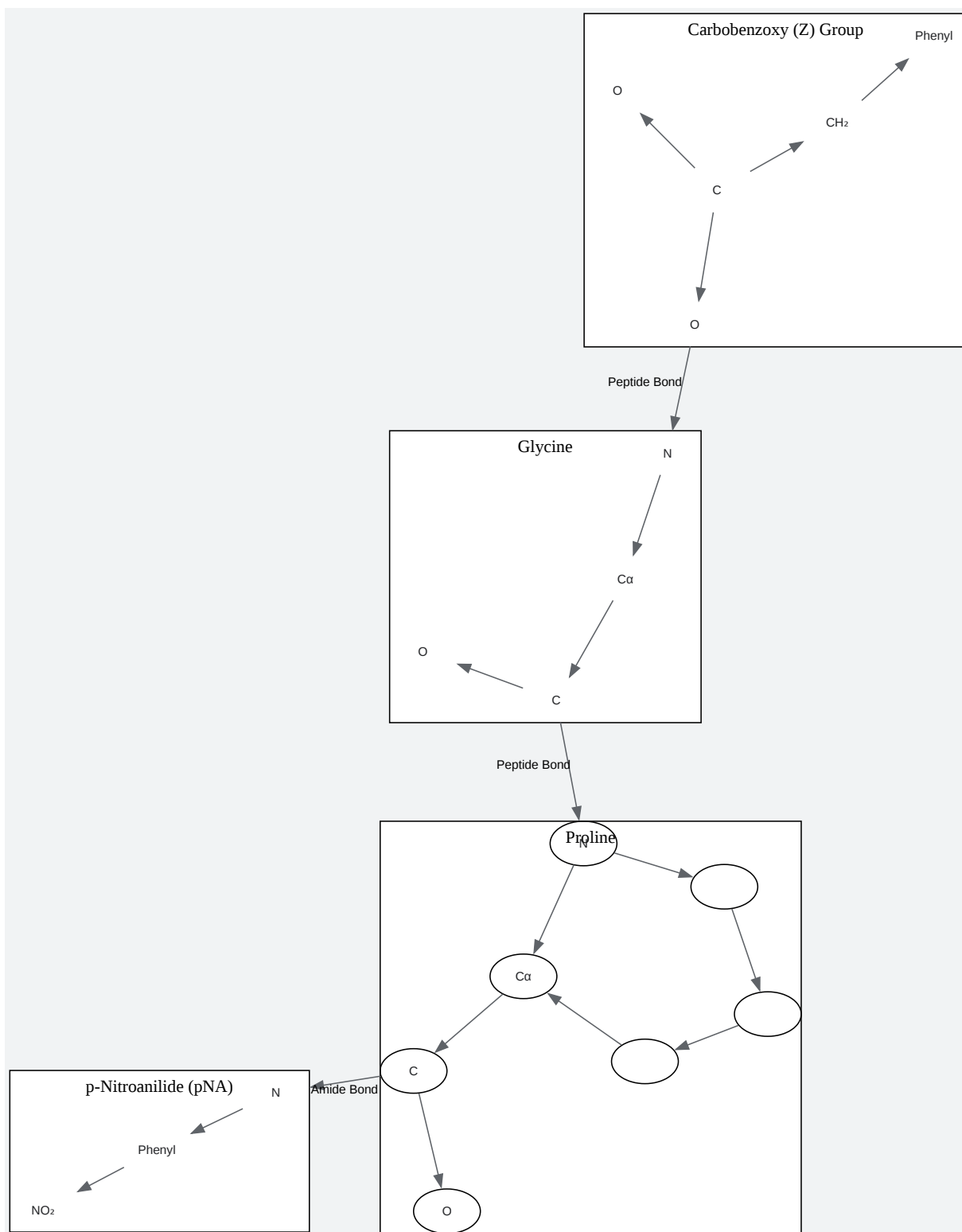
This in-depth technical guide provides a detailed overview of the chemical properties, structure, and applications of **Z-Gly-Pro-pNA**, complete with experimental protocols and visual diagrams to facilitate its effective use in the laboratory.

Core Chemical and Physical Properties

Z-Gly-Pro-pNA is a peptide derivative designed to be a specific substrate for prolyl endopeptidase. Its structure consists of a dipeptide, Gly-Pro, with the N-terminus of glycine protected by a carbobenzoxy (Z) group and the C-terminus of proline linked to a p-nitroanilide (pNA) moiety.^[1] This design is central to its function as a chromogenic substrate.

Structure

The chemical structure of **Z-Gly-Pro-pNA** is depicted below:



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Chemical Structure of Z-Gly-Pro-pNA

Quantitative Data Summary

The key quantitative properties of **Z-Gly-Pro-pNA** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₂₂ N ₄ O ₆	[2] [3]
Molecular Weight	426.42 g/mol	[2]
CAS Number	65022-15-3	[2] [3]
Appearance	White to off-white or slightly yellowish solid powder	[2] [4]
Purity	≥98% or ≥99.0% (HPLC)	[3] [4]
Melting Point	128-132 °C	[4]
λ _{max} (Substrate)	314 nm	[3] [5]
Storage Temperature	-20°C or 0-8°C	[2] [4]

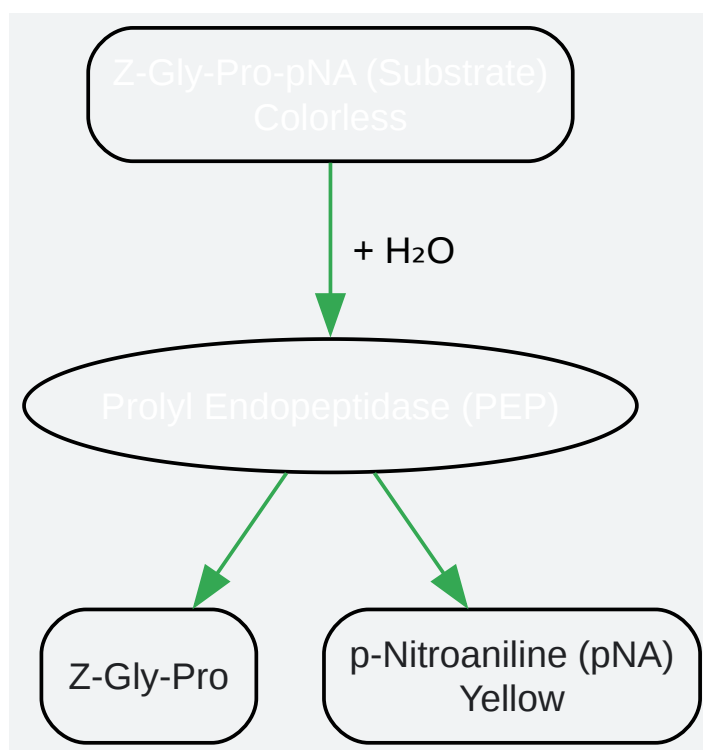
Solubility

The solubility of **Z-Gly-Pro-pNA** in various solvents is a critical consideration for experimental design.

Solvent	Solubility	Reference(s)
DMSO	175 mg/mL (410.39 mM) or 20 mg/mL	[2] [3]
DMF	20 mg/mL	[3]
Ethanol	12 mg/mL	[3]
PBS (pH 7.2)	0.25 mg/mL	[3]
40% Dioxane	Soluble with heating to 60°C	[4]

Enzymatic Reaction and Detection

Prolyl endopeptidase catalyzes the hydrolysis of the peptide bond between the proline and the p-nitroanilide moiety in **Z-Gly-Pro-pNA**. This cleavage releases the p-nitroaniline (pNA) chromophore, which results in a measurable increase in absorbance at 410 nm.



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Enzymatic Cleavage of **Z-Gly-Pro-pNA** by PEP

The activity of the enzyme can be quantified by monitoring the rate of pNA formation. The concentration of pNA can be calculated using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance, ϵ is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Product	Molar Extinction Coefficient (ϵ) at 410 nm	Reference(s)
p-Nitroaniline (pNA)	8800 M ⁻¹ cm ⁻¹	[6][7]

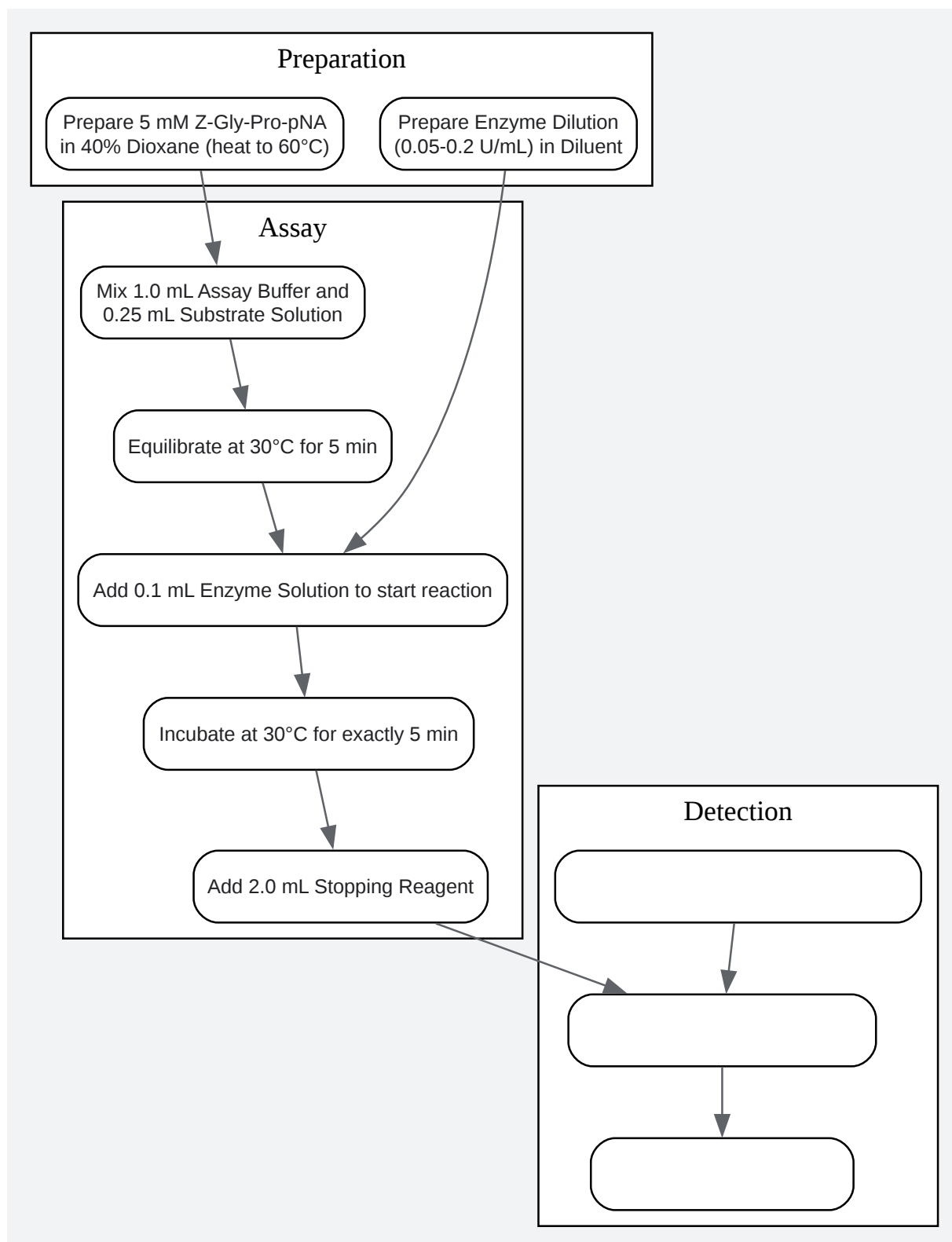
Experimental Protocol: Prolyl Endopeptidase Activity Assay

This section provides a detailed methodology for a standard prolyl endopeptidase activity assay using **Z-Gly-Pro-pNA**.

Reagents and Materials

- **Z-Gly-Pro-pNA** (Substrate)
- Prolyl Endopeptidase (Enzyme)
- Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.0
- Substrate Solvent: 40% (v/v) Dioxane in water
- Stopping Reagent: 1 M Acetate buffer, pH 4.0, containing 10% Triton X-100
- Enzyme Diluent: 50 mM Potassium Phosphate buffer, pH 7.0
- Spectrophotometer capable of reading at 410 nm
- Cuvettes (1 cm path length)
- Incubator or water bath at 30°C

Procedure



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Workflow for PEP Activity Assay

- Substrate Preparation: Dissolve **Z-Gly-Pro-pNA** in 40% dioxane to a final concentration of 5 mM. This may require heating in a 60°C water bath. Prepare this solution fresh before use.[4]
- Enzyme Preparation: On the day of the assay, prepare a dilution of the prolyl endopeptidase in ice-cold enzyme diluent to a concentration of 0.05-0.2 U/mL.
- Reaction Mixture: In a test tube, combine 1.0 mL of 0.1 M potassium phosphate buffer (pH 7.0) and 0.25 mL of the 5 mM **Z-Gly-Pro-pNA** solution.
- Equilibration: Equilibrate the reaction mixture at 30°C for approximately 5 minutes.
- Initiation of Reaction: Add 0.1 mL of the diluted enzyme solution to the reaction mixture and mix gently.
- Incubation: Incubate the reaction at 30°C for precisely 5 minutes.
- Termination of Reaction: Stop the reaction by adding 2.0 mL of the 1 M acetate buffer (pH 4.0) containing 10% Triton X-100.
- Measurement: Measure the absorbance of the solution at 410 nm using a spectrophotometer.
- Blank Preparation: Prepare a blank by adding the stopping reagent to the reaction mixture before the addition of the enzyme solution. Incubate for 5 minutes at 30°C and then add the enzyme solution. Measure the absorbance at 410 nm.
- Calculation of Activity: The enzyme activity can be calculated using the following formula:

$$\text{Activity (U/mg)} = [(\Delta A/\text{min}) \times V_{\text{total}}] / [\epsilon \times l \times V_{\text{enzyme}} \times C_{\text{enzyme}}]$$

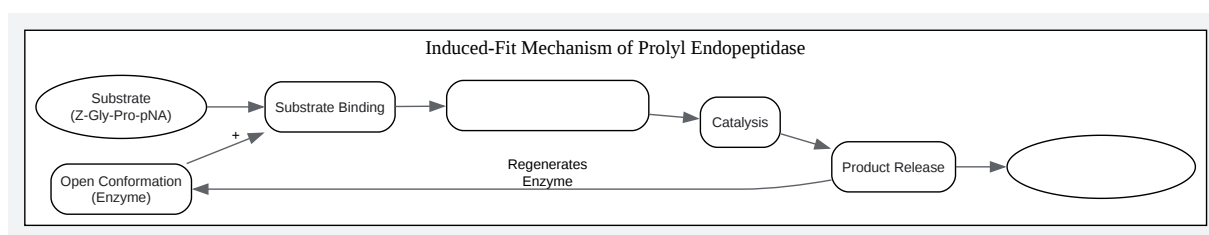
Where:

- $\Delta A/\text{min} = (A_{\text{sample}} - A_{\text{blank}}) / \text{incubation time (min)}$
- $V_{\text{total}} = \text{Total volume of the reaction mixture before stopping (mL)}$
- $\epsilon = \text{Molar extinction coefficient of pNA (8800 M}^{-1}\text{cm}^{-1}\text{)}$

- l = Path length of the cuvette (cm)
- V_{enzyme} = Volume of enzyme solution added (mL)
- C_{enzyme} = Concentration of the enzyme in the stock solution (mg/mL)

Mechanism of Prolyl Endopeptidase Action

The catalytic mechanism of prolyl endopeptidase is understood to follow an induced-fit model. The enzyme consists of two domains: a catalytic domain with a typical α/β -hydrolase fold and a β -propeller domain. In its native state, the enzyme exists in an open conformation. Upon substrate binding, a significant conformational change occurs, leading to a closed state that brings the substrate into the active site for catalysis.^{[2][3][8]}



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Conceptual Diagram of PEP's Induced-Fit Mechanism

This induced-fit mechanism is crucial for the enzyme's specificity, ensuring that only appropriate peptide substrates are cleaved.

Conclusion

Z-Gly-Pro-pNA remains an indispensable substrate for the study of prolyl endopeptidase. Its well-defined chemical properties, coupled with a straightforward and reliable assay protocol, make it an ideal choice for researchers in academia and the pharmaceutical industry. The information and protocols provided in this guide are intended to support the effective

application of **Z-Gly-Pro-pNA** in advancing our understanding of PEP and its role in health and disease.

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